![molecular formula C13H11ClN2O4 B12644881 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is an organic compound that features a pyridinone core linked to a chloronitrophenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-5-nitrophenol intermediate, which is then reacted with 2-bromoethylamine to form the 2-(2-chloro-5-nitrophenoxy)ethylamine. This intermediate is subsequently condensed with 2-pyridone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The pyridinone ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Pyridinone N-oxides.
Applications De Recherche Scientifique
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(2-Chloro-5-nitrophenoxy)acetamide
- 2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido
Comparison: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is unique due to its pyridinone core, which provides additional sites for hydrogen bonding and electronic interactions compared to similar compounds. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C13H11ClN2O4 |
|---|---|
Poids moléculaire |
294.69 g/mol |
Nom IUPAC |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c14-11-5-4-10(16(18)19)9-12(11)20-8-7-15-6-2-1-3-13(15)17/h1-6,9H,7-8H2 |
Clé InChI |
QGQCZTMRBCBZOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



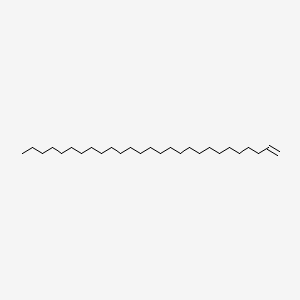
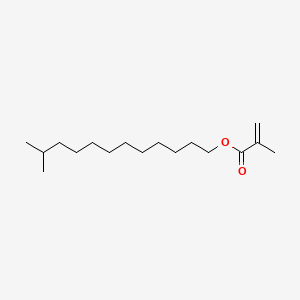
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

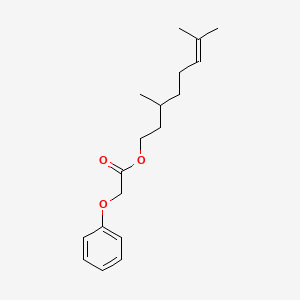
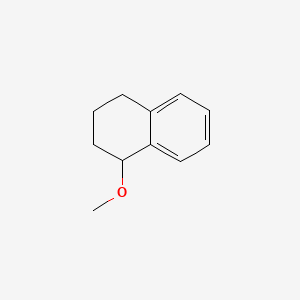
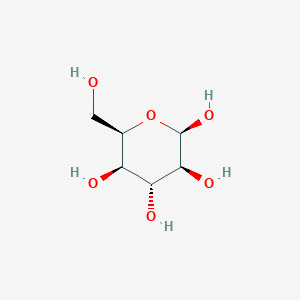
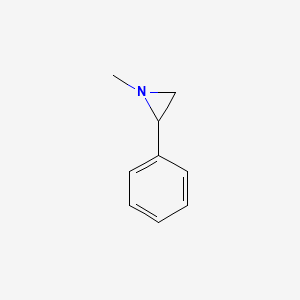

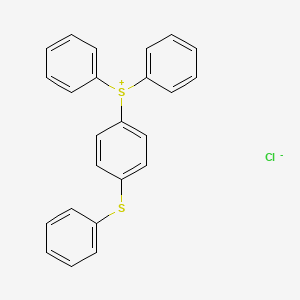
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
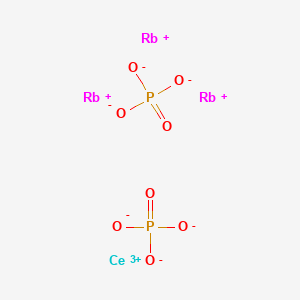
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
